1H-Benzimidazole-2-carbothioamide
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Overview
Description
1H-Benzimidazole-2-carbothioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Research has shown that derivatives of 1H-Benzimidazole-2-carbothioamide exhibit significant antimalarial properties. A study by Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing the benzimidazole moiety, which demonstrated good in vitro antimalarial activity. This suggests potential for these compounds in developing antimalarial therapies (Divatia, D. Rajani, S.D. Rajani, & Patel, 2014).
Enzymatic Inhibition and Antioxidant Activity
Another study by Karaali et al. (2019) focused on the synthesis of benzimidazole derivatives and their inhibitory effects on metabolic enzymes, such as urease and xanthine oxidase, alongside their antioxidant activity. These findings suggest applications in managing oxidative stress and enzyme-related disorders (Karaali, Atik, Baltaş, Şaşmaz, & Kahveci, 2019).
Pharmacological Synthesis
The stereoselective synthesis of benzimidazole carbothioamides has been developed, as described by Andriyankova et al. (2014), showcasing a method to produce compounds with potential pharmacological activities through a three-component reaction. This research opens avenues for the synthesis of pharmacologically active benzimidazole derivatives under mild conditions (Andriyankova, Nikitina, Belyaeva, Mal’kina, Afonin, Vashchenko, Smirnov, & Trofimov, 2014).
Antifungal and Antitumor Activities
Özil et al. (2016) explored the preparation of novel benzimidazole derivatives and evaluated their α-glucosidase inhibitor activity, indicating potential for managing diabetes. Additionally, molecular docking studies provided insights into the binding modes responsible for inhibition, suggesting applications in drug design (Özil, Emirik, Yılmaz Etlik, Ülker, & Kahveci, 2016).
Molecular and Crystal Structure Studies
Panasyuk et al. (2005) determined the conditions for forming a complex involving benzimidazole-2-N-(4-methoxyphenyl)carbothioamide, providing insights into crystal and molecular structures. Such studies are essential for understanding the physical and chemical properties of these compounds, contributing to the development of new materials and drugs (Panasyuk, Ranskii, & Aliev, 2005).
Mechanism of Action
Safety and Hazards
According to the safety data sheet, 1H-Benzimidazole-2-carbothioamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be used only for research and development under the supervision of a technically qualified individual .
Future Directions
Properties
IUPAC Name |
1H-benzimidazole-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWRKUVGGWEDCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418724 |
Source
|
Record name | 1H-Benzimidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35369-17-6 |
Source
|
Record name | 1H-Benzimidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.